Home > Products > Screening Compounds P84466 > PNU 142300-13C1,d2
PNU 142300-13C1,d2 -

PNU 142300-13C1,d2

Catalog Number: EVT-1501475
CAS Number:
Molecular Formula: C₁₅¹³CH₁₈D₂FN₃O₆
Molecular Weight: 372.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PNU 142300 involves a multi-step process that begins with the parent compound, linezolid. The metabolic pathway of linezolid includes ring cleavage of its morpholine moiety, leading to the formation of PNU 142300 and another metabolite, PNU 142586. A common synthetic intermediate is utilized in this process, which facilitates the production of both metabolites .

Technical Details

  1. Starting Material: Linezolid.
  2. Intermediate: A specific synthetic intermediate was identified as crucial for the synthesis.
  3. Methodology: The synthesis was conducted using standard organic chemistry techniques, including purification methods to isolate PNU 142300 from other byproducts.
Molecular Structure Analysis

PNU 142300 has a molecular formula that reflects its structural characteristics as a metabolite of linezolid. While detailed structural data specific to PNU 142300-13C1,d2 is not extensively documented, it is known to retain parts of the original linezolid structure.

Structure Data

  • Molecular Formula: C16H18FN3O4S (for the original PNU 142300).
  • Molecular Weight: Approximately 367.39 g/mol.
  • Structural Features: The compound contains a morpholine ring and a sulfonamide group, characteristic of its parent compound.
Chemical Reactions Analysis

Reactions

  1. Metabolic Pathway: Linezolid undergoes oxidative metabolism primarily in the liver.
  2. Enzymatic Involvement: Cytochrome P450 enzymes are likely involved in the oxidative processes leading to the formation of PNU 142300 and other metabolites.
Mechanism of Action

Process and Data

  • Formation Process: The metabolism of linezolid involves hydrolysis and oxidative reactions that yield PNU 142300.
  • Clinical Significance: Accumulation of this metabolite may be linked to adverse effects such as thrombocytopenia in patients with compromised renal function .
Physical and Chemical Properties Analysis

PNU 142300's physical and chemical properties are essential for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Limited reactivity due to its status as an inactive metabolite.
Applications

Scientific Uses

  1. Pharmacokinetic Studies: Used in studies evaluating the metabolism of linezolid.
  2. Toxicological Research: Investigated for its potential role in adverse drug reactions associated with linezolid therapy.
  3. Clinical Monitoring: Its levels can be monitored using advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for therapeutic drug monitoring .
Introduction to PNU-142300-13C1,d2

PNU-142300-13C1,d2 is a strategically designed, isotopically labeled analog of PNU-142300, a major metabolite of the oxazolidinone antibiotic linezolid. This compound incorporates stable isotopes at specific molecular positions: a single carbon-13 atom and two deuterium atoms. The molecular formula of this isotopically modified compound is C₁₅13CH₁₇D₂FN₃O₆ (with a sodium salt form of C₁₅13CH₁₇D₂FN₃NaO₆), resulting in a molecular weight of 394.33 g/mol [2]. Its primary application lies in advanced pharmacological research, where it serves as an internal standard for precise quantification of linezolid metabolites in complex biological matrices. The structural design specifically facilitates the tracking of metabolic pathways and clearance mechanisms without altering the inherent chemical properties of the native metabolite [1] [2].

Table 1: Chemical Identification of PNU-142300-13C1,d2 and Related Compounds

IdentifierPNU-142300-13C1,d2PNU-142300 (Native)PNU-142586-13C1,d2
Molecular FormulaC₁₅13CH₁₇D₂FN₃O₆C₁₆H₂₀FN₃O₆C₁₅13CH₁₇D₂FN₃NaO₆
Molecular Weight394.33 g/mol369.35 g/mol394.33 g/mol
IUPAC Name2-[2-({4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}amino)ethoxy]-2,2-dideuterioacetic acid2-[2-({4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}amino)ethoxy]acetic acidSodium 2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]-2,2-dideuterioacetate
Isotopic PositionsDeuterium: acetate methylene; 13C: carboxyl carbonNoneDeuterium: acetate methylene; 13C: carboxyl carbon

Background and Significance of Linezolid Metabolites

Linezolid undergoes significant hepatic metabolism primarily through oxidation of its morpholine ring, generating two principal metabolites: PNU-142300 and PNU-142586. These metabolites, though microbiologically inactive, constitute substantial fractions of the administered dose in circulation. Research indicates that PNU-142300 retains the core oxazolidinone structure but features an opened morpholine ring terminated with a carboxylic acid group, distinguishing it structurally and chemically from the parent drug [1] [5]. The significance of these metabolites extends beyond mere drug degradation products; they represent important biomarkers for evaluating linezolid's metabolic fate and potential accumulation, particularly in patients with impaired clearance mechanisms. Analytical quantification of these metabolites provides critical insights into interindividual variability in drug metabolism and potential correlations with treatment outcomes [1]. Recent pharmacological interest has intensified regarding these metabolites due to emerging hypotheses about their possible role in linezolid-associated adverse events, though direct mechanistic evidence remains an active research area requiring standardized quantification approaches [4].

Role of Isotopic Labeling in Pharmacological Research

The strategic incorporation of stable isotopes (13C and 2H) into PNU-142300 serves multiple advanced analytical purposes in contemporary pharmacological research. The approximately 3 Da mass shift created by these isotopic labels enables unambiguous differentiation between the endogenous metabolite and the reference standard during mass spectrometric analysis, effectively eliminating background interference from the biological matrix [2]. This mass difference is crucial for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, where the labeled compound serves as an ideal internal standard, compensating for variations in extraction efficiency, ionization suppression, and chromatographic performance. The isotopic labeling occurs at metabolically stable positions (carbon-13 at the carboxyl carbon and deuterium at the acetate methylene group), ensuring the label remains intact throughout analytical procedures and metabolic studies [2]. This stability allows researchers to precisely track the pharmacokinetic behavior of the metabolite without chemical alteration of its structure or properties. Furthermore, the use of isotopically labeled standards significantly enhances analytical precision, with studies demonstrating near-perfect linearity (r² > 0.9998) in quantification assays when these standards are employed, thereby improving the reliability of therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) analyses [1].

Table 2: Analytical Advantages of Isotopic Labeling in Metabolite Quantification

Analytical ChallengeSolution via 13C1,d2 LabelingImpact on Quantification
Matrix InterferenceMass shift enables spectral distinction from endogenous compoundsNear-complete elimination of chemical noise; specificity >99%
Extraction VariabilityCo-elution with native analyte with identical chemical propertiesCorrection for recovery losses (typically 85-110%)
Ionization SuppressionNearly identical retention time with native compoundCompensation of MS signal fluctuations; RSD <5%
Metabolic Stability StudiesResistance to metabolic alteration at labeled positionsPrecise tracking of metabolic fate without molecular alteration
Sensitivity EnhancementReduced background in selected reaction monitoring (SRM)Lower limits of quantification (0.2 µg/mL) achievable

Research Gaps in Metabolite Dynamics and Analytical Quantification

Despite advances in analytical methodologies, significant research gaps persist regarding the comprehensive understanding of metabolite dynamics for linezolid and specifically the role of PNU-142300. The poor availability of purified reference standards for PNU-142300 and PNU-142586 has historically hindered detailed investigation of their pharmacokinetic properties and potential pharmacological activities [4]. This shortage represents a critical methodological bottleneck in metabolite research. Recent population pharmacokinetic studies have revealed that clearance of both linezolid and its metabolites exhibits strong dependency on renal function, with creatinine clearance (CLcr) significantly influencing elimination rates. The metabolites demonstrate more pronounced accumulation than the parent drug in renally impaired patients, with clearance values of 3.86 L/h for linezolid versus 7.27 L/h for PNU-142300 and 13.54 L/h for PNU-142586 in patients with normal renal function [3]. This differential clearance becomes exponentially more significant as renal function declines, yet the precise clinical implications remain inadequately characterized. Additionally, current analytical methods face challenges in simultaneously quantifying multiple metabolites with sufficient sensitivity and specificity. While UPLC methods with UV detection offer linear quantification from 0.2 to 50.0 µg/mL for linezolid and 0.2 to 20.0 µg/mL for its metabolites [1], more sensitive LC-MS/MS approaches are emerging that could benefit substantially from isotopically labeled internal standards to achieve lower quantification limits and improved precision in complex matrices like cerebrospinal fluid and renal tissue [3].

Table 3: Key Pharmacokinetic Parameters of Linezolid and Metabolites in Patients with Normal Renal Function

ParameterLinezolidPNU-142300PNU-142586
Total Clearance (L/h)3.867.2713.54
Volume of Distribution (L)47.1 (assumed same for all)47.147.1
Elimination Half-life (h)~5-7~4-6~3-5
Dependence on Renal FunctionModerate (CLcr correlation)Strong (CLcr correlation)Strong (CLcr correlation)
Metabolite-to-Parent Ratio (AUC)1.0 (reference)0.35-0.450.55-0.65

The synthesis of authentic reference standards remains technically challenging due to the complex stereochemistry of these metabolites. Recent synthetic approaches have focused on developing a common intermediate strategy to produce both PNU-142300 and PNU-142586 from shared precursors, improving accessibility for research purposes [4]. Furthermore, the development and validation of robust analytical methods capable of simultaneously quantifying linezolid and both major metabolites have been identified as essential for advancing population pharmacokinetic models. Such models must incorporate demographic variables and biomarkers of organ function to predict metabolite accumulation, particularly as metabolite-to-parent ratios for both trough concentration (Cmin) and area under the curve (AUC) demonstrate significant increases in patients with declining renal function [3]. These research gaps highlight the critical need for well-characterized reference materials such as PNU-142300-13C1,d2 to enable precise quantification and facilitate studies on the potential contribution of metabolites to linezolid's pharmacological profile beyond antimicrobial activity.

Properties

Product Name

PNU 142300-13C1,d2

Molecular Formula

C₁₅¹³CH₁₈D₂FN₃O₆

Molecular Weight

372.35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.